5-(Bromomethyl)nicotinonitrile

描述

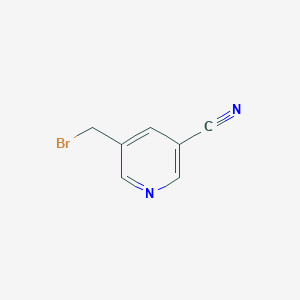

5-(Bromomethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromomethyl group at the 5-position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)nicotinonitrile typically involves the bromination of nicotinonitrile. One common method includes the reaction of nicotinonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with various nucleophiles, forming C-N, C-O, and C-S bonds. This reactivity is central to its applications in pharmaceutical intermediates and functional materials.

Key Reactions and Conditions:

Mechanistic Insight:

The reaction follows an SN2 pathway with inversion of configuration at the benzylic carbon . Steric hindrance from the pyridine ring’s meta-substituents slightly slows kinetics compared to primary alkyl bromides .

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling biaryl synthesis for drug discovery.

Representative Example:

-

Reactants: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions: DMF/H₂O (3:1), 80°C, 6 h

-

Product: 5-(Phenylmethyl)nicotinonitrile

-

Yield: 63%

Key Limitation: Competing nucleophilic substitution at the bromomethyl group requires careful control of reaction stoichiometry.

Nitrile Group Transformations

The nitrile functionality undergoes selective reductions and hydrolyses:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → rt | 5-(Bromomethyl)nicotinamine | 58% | |

| Hydrolysis | H₂SO₄ (50%), 100°C, 4 h | 5-(Bromomethyl)nicotinic acid | 81% |

Note: Reduction preserves the bromomethyl group, enabling sequential functionalization.

Radical Reactions

Under radical initiators like AIBN, the compound participates in atom-transfer radical additions (ATRA):

-

Reactant: Styrene, AIBN, CCl₄

-

Conditions: 70°C, 8 h

-

Product: 5-((1,2-Dichloroethyl)methyl)nicotinonitrile

This reactivity is exploited in polymer chemistry for side-chain modifications .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Benzyl Bromide) | Selectivity Challenges |

|---|---|---|

| SN2 Substitution | 0.8× | Competing elimination at >100°C |

| Suzuki Coupling | 1.2× | Homocoupling without excess boronic acid |

| Nitrile Reduction | N/A | Over-reduction to amine requires low T |

Stability and Handling Considerations

-

Thermal Decomposition: Degrades above 150°C, releasing HBr gas

-

Light Sensitivity: Forms polymeric byproducts under UV exposure; store in amber vials

-

Solvent Compatibility: Stable in DMF, THF, and CH₃CN; avoid strongly basic aqueous solutions

This comprehensive profile establishes 5-(Bromomethyl)nicotinonitrile as a critical building block in medicinal chemistry and materials science, with well-characterized reactivity across multiple pathways.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of 5-(Bromomethyl)nicotinonitrile exhibit potential anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells, suggesting that this compound could serve as a lead compound in developing anticancer agents .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it may target kinases involved in signaling pathways that regulate cell proliferation and survival .

Inflammation Modulation : There is also evidence supporting the use of this compound in reducing inflammation. In animal models, related compounds have shown a decrease in markers of inflammation, indicating that this compound could have therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

Pest Control : The compound has demonstrated potential as an insecticide. Studies have reported that derivatives exhibit significant toxicity against agricultural pests such as aphids and snails. For example, specific nicotinonitrile derivatives showed strong molluscicidal activity against M. cartusiana land snails, with lethal concentration (LC50) values indicating effective pest control capabilities .

Development of Bioactive Molecules : The bromomethyl group enhances the reactivity of the compound, making it suitable for synthesizing bioactive molecules used in agrochemicals .

Material Science Applications

In material science, this compound can be utilized to synthesize polymers with specific properties due to its functional groups. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating advanced materials.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study involving various nicotinonitriles showed promising results against HepG2 liver cancer cells, indicating significant cytotoxicity with IC50 values suggesting effective therapeutic potential .

- Inflammation Models : Related compounds demonstrated reduced tissue damage in models of acute lung injury, suggesting that this compound may exert protective effects against inflammation .

- Enzyme Inhibition Studies : Investigations revealed that this compound effectively inhibits enzymes linked to cancer progression and inflammation, supporting its potential therapeutic applications .

作用机制

The mechanism of action of 5-(Bromomethyl)nicotinonitrile and its derivatives involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .

相似化合物的比较

Nicotinonitrile: The parent compound without the bromomethyl group.

5-(Chloromethyl)nicotinonitrile: Similar structure with a chlorine atom instead of bromine.

5-(Hydroxymethyl)nicotinonitrile: Contains a hydroxymethyl group at the 5-position.

Uniqueness: 5-(Bromomethyl)nicotinonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

生物活性

5-(Bromomethyl)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and other pharmacological activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrN

- IUPAC Name : 5-(Bromomethyl)pyridine-3-carbonitrile

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, highlighting its potential as an antimicrobial agent.

Antibacterial Activity

Research indicates that derivatives of nicotinonitrile, including this compound, exhibit significant antibacterial properties. A study published in Pharmaceutical Biology demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Nicotinonitrile Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Other derivatives | Various strains | Varies (10-128 µg/mL) |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A comparative study assessed the efficacy of various nicotinonitrile derivatives against fungal strains such as Candida albicans. The results indicated that certain derivatives exhibited significant antifungal effects, suggesting a broader spectrum of biological activity .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The presence of the bromomethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity .

Case Studies

- Antimicrobial Efficacy Study : In a study conducted by Kianfar et al., the antimicrobial efficacy of various nicotinonitrile derivatives was evaluated. The findings revealed that this compound showed promising results against both bacterial and fungal pathogens, indicating its potential for development as a therapeutic agent .

- Structure-Activity Relationship Analysis : Another research effort focused on the structure-activity relationship (SAR) of nicotinonitriles. It was found that modifications at the bromomethyl position significantly influenced the antibacterial activity, with optimal substitutions enhancing potency .

属性

IUPAC Name |

5-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHPOQYVQPBUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。